![molecular formula C6H14O2S B14329351 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol CAS No. 111532-31-1](/img/structure/B14329351.png)
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol is a chemical compound with a unique structure that includes both an isopropyl ether and a thiol group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol typically involves the reaction of 3-chloropropan-1-ol with isopropyl alcohol in the presence of a base to form the ether linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alcohols or other reduced sulfur species.
Substitution: The ether and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydrosulfide or alkyl halides can be employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, reduced sulfur species.
Substitution: Various substituted ethers and thiols.
科学的研究の応用
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The ether group may also contribute to its solubility and reactivity.
類似化合物との比較
Similar Compounds
1-[(Propan-2-yl)oxy]propan-2-ol: Lacks the thiol group, making it less reactive in certain biochemical applications.
3-Mercapto-1-propanol: Contains a thiol group but lacks the ether linkage, affecting its solubility and reactivity.
2-Mercaptoethanol: A smaller molecule with similar thiol reactivity but different physical properties.
Uniqueness
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol is unique due to the combination of an ether and a thiol group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
111532-31-1 |
|---|---|
分子式 |
C6H14O2S |
分子量 |
150.24 g/mol |
IUPAC名 |
1-propan-2-yloxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C6H14O2S/c1-5(2)8-3-6(7)4-9/h5-7,9H,3-4H2,1-2H3 |
InChIキー |
HYUCBECUJARJLP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC(CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


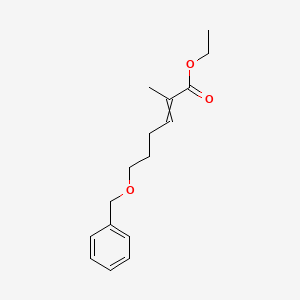
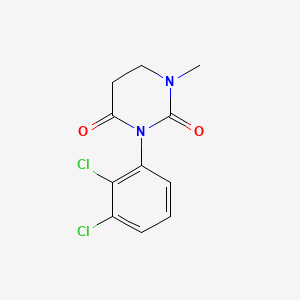

![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
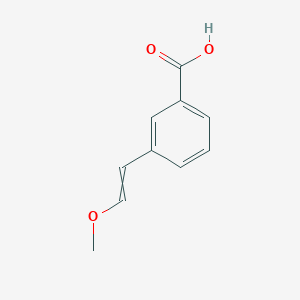
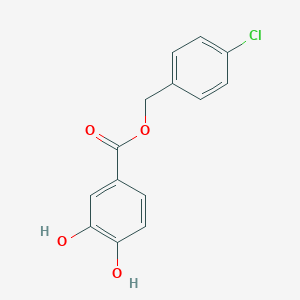

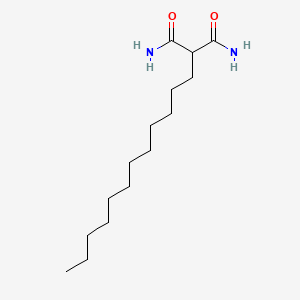
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
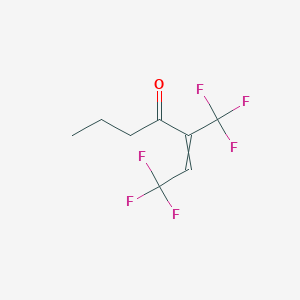
![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
